

Cross-study comparison of Plitidepsin clinical trial outcomes

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Plitidepsin Clinical Trial Outcomes: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trial outcomes for **Plitidepsin** in the treatment of relapsed/refractactory multiple myeloma and moderate COVID-19. The data presented is intended to offer an objective overview of **Plitidepsin**'s performance against other therapeutic alternatives, supported by available experimental data from key clinical trials.

Multiple Myeloma Comparative Efficacy in Relapsed/Refractory Multiple Myeloma

The following table summarizes the efficacy of **Plitidepsin** in combination with dexamethasone compared to dexamethasone alone, as demonstrated in the ADMYRE Phase III clinical trial. For broader context, data from a Phase I/II trial of **Plitidepsin** with bortezomib and dexamethasone, and outcomes from trials of other relevant combination therapies for relapsed/refractory multiple myeloma are also included.



Treatment Regimen	Trial Name/Identif ier	Patient Population	Overall Response Rate (ORR)	Median Progression- Free Survival (PFS)	Median Overall Survival (OS)
Plitidepsin + Dexamethaso ne	ADMYRE (NCT011024 26)	Relapsed/refr actory multiple myeloma (at least 3 prior regimens)	Not the primary endpoint	3.8 months	11.6 months
Dexamethaso ne alone	ADMYRE (NCT011024 26)	Relapsed/refr actory multiple myeloma (at least 3 prior regimens)	Not the primary endpoint	1.9 months	8.9 months
Plitidepsin + Bortezomib + Dexamethaso ne	NCT0210065 7	Relapsed and/or refractory multiple myeloma	56%	8.3 months	Not Reported
Bortezomib + Dexamethaso ne	APEX (Phase III)	Relapsed multiple myeloma (1-3 prior lines of therapy)	38%	6.2 months	29.8 months
Lenalidomide + Dexamethaso ne	NCT0042404 7	Relapsed or refractory multiple myeloma	60.2%	11.3 months	Significantly improved vs. placebo + dexamethaso ne

Experimental Protocols: Multiple Myeloma Trials



ADMYRE (Phase III)[1][2]

- Objective: To evaluate the efficacy and safety of plitidepsin in combination with dexamethasone versus dexamethasone alone in patients with relapsed/refractory multiple myeloma.
- Study Design: A randomized, open-label, multicenter, phase III trial.
- Patient Population: Patients with relapsed/refractory multiple myeloma who had received at least three, but no more than six, prior therapeutic regimens.
- Treatment Arms:
 - Arm A: Plitidepsin (5 mg/m² as a 3-hour intravenous infusion on days 1 and 15 of a 28-day cycle) + Dexamethasone (40 mg orally on days 1, 8, 15, and 22).
 - Arm B: Dexamethasone alone (40 mg orally on days 1, 8, 15, and 22 of a 28-day cycle).
- Primary Endpoint: Progression-Free Survival (PFS).
- Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), and safety.

Plitidepsin, Bortezomib, and Dexamethasone (Phase I/II - NCT02100657)[3][4][5]

- Objective: To determine the recommended dose, efficacy, and safety of **plitidepsin** in combination with bortezomib and dexamethasone.
- Study Design: A multicenter, open-label, dose-escalating Phase I/II trial.
- Patient Population: Patients with relapsed and/or refractory multiple myeloma who have received at least one previous line of therapy.
- Treatment: **Plitidepsin** administered as a 3-hour intravenous infusion on days 1 and 15, bortezomib administered subcutaneously on days 1, 4, 8, and 11, and oral dexamethasone on days 1, 8, 15, and 22 of a 28-day cycle.
- Primary Endpoint (Phase I): Recommended dose of the combination therapy.



• Primary Endpoint (Phase II): Overall Response Rate (ORR).

COVID-19

Comparative Efficacy in Hospitalized Patients with Moderate COVID-19

The NEPTUNO Phase III trial evaluated the efficacy of **Plitidepsin** in hospitalized adults with moderate COVID-19. The following table compares the outcomes of **Plitidepsin** with the standard of care. For comparison, outcomes from key trials of Remdesivir and Dexamethasone are also presented.



Treatment Regimen	Trial Name/Identifier	Patient Population	Primary Endpoint Outcome	Key Secondary Outcomes
Plitidepsin (1.5 mg/day for 3 days) + Dexamethasone	NEPTUNO (NCT04784559)	Hospitalized adults with moderate COVID-19 requiring oxygen	Median time to sustained oxygen therapy discontinuation: 5 days	Not statistically significant improvement in time to hospital discharge
Plitidepsin (2.5 mg/day for 3 days) + Dexamethasone	NEPTUNO (NCT04784559)	Hospitalized adults with moderate COVID-19 requiring oxygen	Median time to sustained oxygen therapy discontinuation: 5 days	Not statistically significant improvement in time to hospital discharge
Standard of Care (including Dexamethasone)	NEPTUNO (NCT04784559)	Hospitalized adults with moderate COVID-19 requiring oxygen	Median time to sustained oxygen therapy discontinuation: 7 days	-
Remdesivir	ACCT-1 (NCT04280705)	Hospitalized adults with COVID-19 with evidence of lower respiratory tract involvement	Median time to recovery: 10 days	Lower mortality rate at day 29 (11.4% vs. 15.2% with placebo)
Dexamethasone	RECOVERY (NCT04381936)	Hospitalized adults with COVID-19	Reduced 28-day mortality in patients receiving invasive mechanical ventilation or oxygen	No benefit in patients not receiving respiratory support

Experimental Protocols: COVID-19 Trials



NEPTUNO (Phase III)

- Objective: To evaluate the efficacy and safety of plitidepsin for the treatment of moderate COVID-19 in hospitalized adult patients.
- Study Design: A multicenter, randomized, controlled, phase III trial.
- Patient Population: Hospitalized adult patients with a documented SARS-CoV-2 infection requiring oxygen therapy.
- Treatment Arms:
 - Plitidepsin 1.5 mg/day for 3 days + standard of care (including at least 3 days of dexamethasone).
 - Plitidepsin 2.5 mg/day for 3 days + standard of care (including at least 3 days of dexamethasone).
 - Standard of care (control).
- Primary Endpoint: Time to sustained withdrawal of supplemental oxygen.
- Secondary Endpoints: Time to sustained hospital discharge, clinical status, duration of oxygen support, and safety.

RECOVERY (Dexamethasone arm)

- Objective: To evaluate the efficacy of low-dose dexamethasone in hospitalized patients with COVID-19.
- Study Design: A large, randomized, controlled, open-label trial.
- Patient Population: Hospitalized adults with suspected or laboratory-confirmed COVID-19.
- Treatment Arms:
 - Dexamethasone 6 mg once daily for up to 10 days.



- Usual standard of care alone.
- Primary Endpoint: 28-day mortality.

ACCT-1 (Remdesivir)

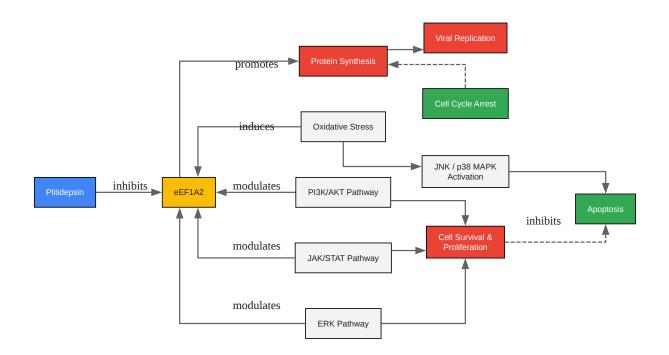
- Objective: To evaluate the efficacy of Remdesivir in hospitalized adults with COVID-19.
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Patient Population: Hospitalized adults with COVID-19 and evidence of lower respiratory tract involvement.
- Treatment Arms:
 - Remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 days).
 - Placebo.
- Primary Endpoint: Time to recovery.

Plitidepsin's Mechanism of Action: Signaling Pathway

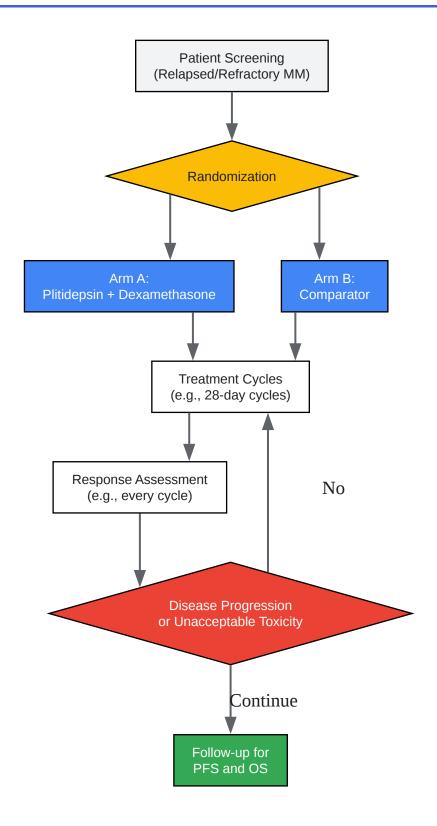
Plitidepsin's primary molecular target is the eukaryotic elongation factor 1A2 (eEF1A2), a protein involved in protein synthesis. By binding to eEF1A2, **Plitidepsin** disrupts protein translation, leading to cell cycle arrest and apoptosis in cancer cells. In the context of viral infections, this inhibition of protein synthesis hampers the replication of viruses that rely on the host cell's machinery.

The downstream effects of **Plitidepsin**'s interaction with eEF1A2 are multifaceted. It has been shown to induce oxidative stress and activate the JNK and p38 MAPK signaling pathways, which are involved in apoptosis. Furthermore, **Plitidepsin** can modulate the Pl3K/AKT, JAK/STAT, and ERK pathways, all of which are critical for cell survival and proliferation.

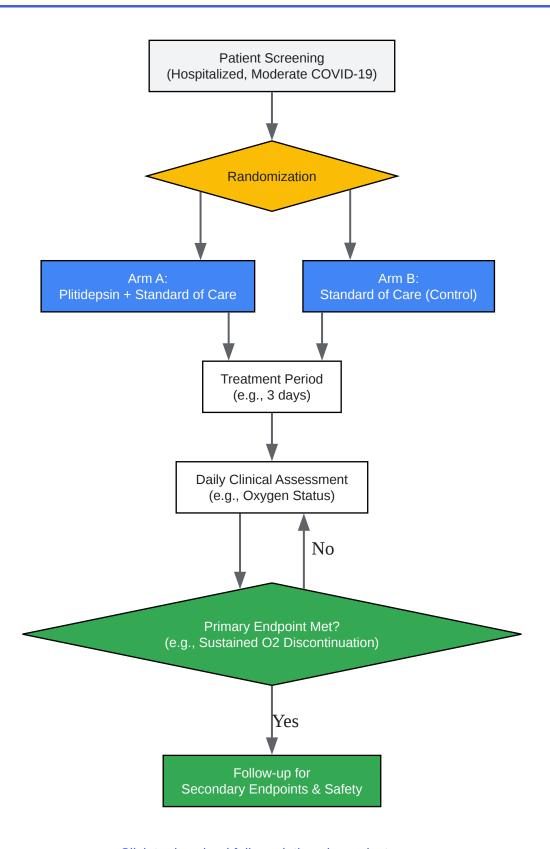












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